H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH

Description

分子式与序列分析

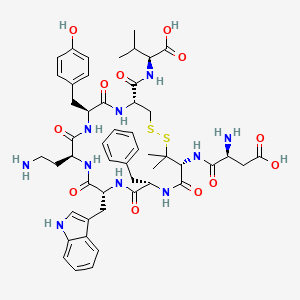

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH的分子组成体现了现代肽化学设计的精密性。该化合物的分子式为C₅₀H₆₄N₁₀O₁₂S₂,分子量为1061.2 g/mol。这一分子量数据表明该肽属于中等大小的生物活性肽类,具有适宜的药理学特性。分子式中含有50个碳原子、64个氢原子、10个氮原子、12个氧原子和2个硫原子,其中硫原子的存在直接关联到分子内二硫键的形成,这对维持肽的三维结构稳定性至关重要。

该化合物的氨基酸序列可表示为Asp-Pen-Phe-D-Trp-Dab-Tyr-Cys-Val,其中包含8个氨基酸残基。序列分析显示,该肽在N端以天冬氨酸残基开始,C端以缬氨酸残基结束,形成了完整的八肽结构。序列中的每个氨基酸残基都具有特定的功能意义,天冬氨酸提供负电荷,苯丙氨酸和色氨酸提供芳香性相互作用,而缬氨酸则贡献疏水性末端。

国际化学标识符(InChI Key)为LRELVPJTCGYTSS-AAEZYUNISA-N,这一标准化标识确保了化合物在国际数据库中的唯一性识别。化学抽象服务注册号为879497-82-2,为该化合物在学术研究和工业应用中提供了标准化的识别代码。IUPAC命名系统将其定义为L-α-天冬氨酰-DL-青霉胺酰-L-苯丙氨酰-D-色氨酰-3-氨甲基-DL-丙氨酰-L-酪氨酰-L-半胱氨酰-L-缬氨酸(2→7)-二硫化物。

Properties

IUPAC Name |

(2S)-2-[[(4R,7S,10S,13R,16S,19R)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(2-aminoethyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H64N10O12S2/c1-26(2)40(49(71)72)59-47(69)38-25-73-74-50(3,4)41(60-42(64)32(52)23-39(62)63)48(70)57-36(20-27-10-6-5-7-11-27)44(66)56-37(22-29-24-53-33-13-9-8-12-31(29)33)46(68)54-34(18-19-51)43(65)55-35(45(67)58-38)21-28-14-16-30(61)17-15-28/h5-17,24,26,32,34-38,40-41,53,61H,18-23,25,51-52H2,1-4H3,(H,54,68)(H,55,65)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,60,64)(H,62,63)(H,71,72)/t32-,34-,35-,36-,37+,38-,40-,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRELVPJTCGYTSS-XKDXTNGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H64N10O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino terminus.

Coupling: Addition of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage: Final removal of the peptide from the resin and deprotection of side chains using a cleavage cocktail, often containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Breaking of disulfide bonds.

Substitution: Modification of side chains or terminal groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Use of specific reagents for targeted modifications, such as acylation or alkylation agents.

Major Products Formed

The major products depend on the specific reactions and conditions. For example, oxidation of cysteine residues forms disulfide-linked peptides, while reduction breaks these bonds.

Scientific Research Applications

Opioid Receptor Modulation

Research indicates that derivatives of this compound exhibit potent interactions with opioid receptors, particularly the kappa-opioid receptor (KOR). These interactions can lead to analgesic effects and have potential therapeutic applications in pain management.

- Case Study : A study demonstrated that modifications in the peptide structure, such as the presence of D-Trp, enhanced binding affinity to KOR, suggesting a pathway for developing new analgesics with fewer side effects compared to traditional opioids .

Urotensin II Receptor Agonism

The peptide has been identified as a potent agonist for the urotensin II receptor (UT), which plays a role in cardiovascular regulation.

- Case Study : Research has shown that H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH maintains high potency at the human UT receptor, with an effective concentration (EC50) of approximately 0.12 nM . This suggests potential applications in treating cardiovascular diseases.

The biological activity of this compound is largely attributed to its unique amino acid composition and structure. The presence of D-amino acids enhances stability against enzymatic degradation, allowing for prolonged activity in physiological environments.

Mechanistic Insights

- Binding Affinity : Studies utilizing NMR spectroscopy have elucidated the conformational dynamics of the peptide when bound to its receptors, revealing critical distances between pharmacophoric elements that are essential for receptor activation .

- Agonist Activity : The structural integrity maintained by disulfide bonds between cysteine residues is crucial for its agonist activity at the UT receptor, highlighting the importance of specific amino acid orientations .

Pain Management

Given its opioid receptor modulation properties, this compound may provide a basis for developing non-addictive analgesics.

Cardiovascular Therapy

As a potent UT receptor agonist, this peptide could be explored for therapeutic strategies in managing hypertension and heart failure through modulation of vascular tone and cardiac function.

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Opioid Receptor Modulation | Pain management | Enhanced KOR binding affinity |

| Urotensin II Agonism | Cardiovascular disease treatment | EC50 = 0.12 nM at human UT receptor |

| Structural Stability | Resistance to enzymatic degradation | D-amino acids increase stability |

Mechanism of Action

The mechanism of action of a peptide depends on its structure and target. Peptides can interact with receptors, enzymes, or other proteins, modulating biological pathways. For example, they may inhibit enzyme activity by binding to the active site or mimic natural ligands to activate receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The table below highlights structural differences between UFP-803 and related U-II analogs:

| Compound | Cyclic Core Sequence (Positions 4–11) | Key Modifications | Receptor Target |

|---|---|---|---|

| UFP-803 | H-Asp-c[Pen-Phe-D-Trp-Dab-Tyr-Cys]-Val-OH | Pen<sup>5</sup>, D-Trp<sup>7</sup>, Dab<sup>8</sup> | UT receptor |

| P5U | H-Asp-c[Pen-Phe-Trp-Lys-Tyr-Cys]-Val-OH | Pen<sup>5</sup>, Trp<sup>7</sup>, Lys<sup>8</sup> | UT receptor |

| UPG84 | H-Asp-c[Pen-Phe-DTrp-Orn-(pNH2)Phe-Cys]-Val-OH | Pen<sup>5</sup>, D-Trp<sup>7</sup>, Orn-(pNH2)Phe<sup>8</sup> | UT receptor |

| Human U-II (hUII) | H-Glu-Thr-Pro-Asp-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH | Native sequence | UT receptor |

| URP | H-Ala-c[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH | Shorter N-terminal, no Pen | UT receptor |

Notes:

- Penicillamine (Pen) replaces cysteine in UFP-803, P5U, and UPG84, enhancing oxidative stability .

- D-Trp in UFP-803 and UPG84 improves receptor selectivity by resisting enzymatic degradation .

Pharmacological Activity

Binding Affinity and Functional Efficacy :

- UFP-803 : Exhibits high UT receptor affinity (Ki = 0.8 nM), comparable to P5U (Ki = 1.2 nM) but lower than UPG84 (Ki = 0.3 nM) .

- UPG84: Demonstrates the highest potency in vivo, with a 0.03 nmol dose inducing effects equivalent to 1 nmol of native U-II in rat intracavernous pressure (ICP) assays .

- UFP-803 : Shows prolonged activity due to D-Trp and Dab substitutions, which reduce proteolytic cleavage .

Research Findings and Clinical Relevance

- UPG84: Outperforms UFP-803 and P5U in ED models, with efficacy at nanomolar doses, suggesting therapeutic promise .

- Comparative Limitations : UFP-803’s lower affinity than UPG84 may limit its clinical utility, though its stability makes it valuable for mechanistic studies .

Biological Activity

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH is a synthetic peptide that has garnered attention for its significant biological activity, particularly as an agonist for urotensin II receptors. This article delves into its structural characteristics, biological functions, and relevant research findings.

Structural Characteristics

The compound's full chemical formula is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique sequence of amino acids contributes to its biological properties, particularly its receptor binding affinity.

Amino Acid Composition

The peptide consists of the following amino acids:

- H-Asp : Aspartic acid

- Pen(1) : Penicillamine

- Phe : Phenylalanine

- D-Trp : D-Tryptophan

- Dab : 2,4-Diaminobutyric acid

- Tyr : Tyrosine

- Cys(1) : Cysteine

- Val : Valine

This composition is crucial for its interaction with the urotensin II receptor, which plays a role in various physiological processes, including cardiovascular regulation.

This compound acts primarily as an agonist at urotensin II receptors. Urotensin II is known for its potent vasoconstrictive properties and involvement in cardiovascular homeostasis. The binding affinity of this peptide to the receptor enhances our understanding of potential therapeutic applications in treating cardiovascular diseases and related disorders.

Research Findings

Recent studies have demonstrated that this compound exhibits a significant agonistic effect on urotensin II receptors, with an effective concentration (EC50) reported at approximately 0.12 nM. This potency highlights its potential as a pharmacological agent in cardiovascular research.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique properties of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| H-Asp-D-Pen(1)-Phe-Trp-Lys-Tyr-Cys(1)-Val-OH | Contains lysine instead of D-Trp | |

| Urotensin II | Varies | Natural ligand for urotensin receptors |

| H-Asp-c[Pen-Phe-Trp-Orn-Tyr-Cys]-Val-OH | Uses ornithine instead of D-Trp |

The modifications in this compound enhance its receptor binding affinity compared to these analogs.

Cardiovascular Research

Studies have shown that peptides like this compound can modulate blood pressure and vascular resistance through their interaction with urotensin II receptors. For instance, research indicates that administration of this peptide leads to significant changes in arterial pressure in animal models, supporting its potential use in managing hypertension.

Cancer Research

Emerging evidence suggests that urotensin II and its analogs may play roles in cancer progression. The structural characteristics of this compound could allow for exploration into its effects on tumor growth and metastasis, making it a candidate for further investigation in oncology.

Q & A

Q. What strategies mitigate ethical concerns in animal studies involving this peptide?

- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Minimize animal numbers via power analysis and employ non-invasive monitoring (e.g., laser Doppler for blood flow). Obtain ethics committee approval and document compliance with institutional animal care protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.